N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine
Description
N-[(2-Chloropyridin-4-yl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked via a methylene bridge to a 2-chloropyridine moiety. The 2-chloropyridine group introduces electron-withdrawing effects, while the cyclopropane ring contributes to conformational rigidity, influencing both reactivity and biological interactions. Although direct data on this compound are sparse, insights can be drawn from structurally related analogs discussed in the literature.
Properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWSOJJBRGKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine typically involves the reaction of 2-chloropyridine with cyclopropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
- Solubility: The nitro analog [] and quinoline derivative [] are likely less polar than the target compound due to aromatic nitro or fused-ring systems. The chloro-pyridine moiety may confer moderate solubility in organic solvents like dichloromethane or THF.
- Stability : The nitro compound decomposes under fire conditions to release nitrogen oxides , whereas the chloro analog is expected to exhibit greater thermal stability. However, the C–Cl bond may hydrolyze under strongly basic conditions.
Biological Activity
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a cyclopropanamine structure with a 2-chloropyridine moiety. The presence of the chlorine atom on the pyridine ring and the unique cyclopropane group contribute to its distinct chemical and biological properties. The compound's molecular formula is critical for understanding its interactions with biological systems.
Pharmacological Profile
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Early research suggests that this compound may have efficacy against certain cancer cell lines, indicating potential as an anticancer agent. Its mechanism may involve modulation of specific signaling pathways associated with tumor growth and survival.
- Neurological Applications : The compound shows promise in treating neurological disorders due to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for its potential neuropharmacological effects, which could be beneficial in conditions such as depression and anxiety .
The biological activity of this compound is primarily linked to its ability to interact with various biological receptors:
- Receptor Interaction : Studies indicate that the compound may act as a ligand for serotonin and dopamine receptors, which play essential roles in mood regulation and cognitive function .
- Kinase Inhibition : Similar compounds have been studied for their kinase inhibition properties, suggesting that this compound may also inhibit specific kinases involved in cancer progression .
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropane structure, 2-chloro substitution | Potential neuropharmacological effects |
| N-(2-Chloropyridin-4-yl)-cyclopropanamine | Similar core structure | Lacks propyl group |
| N-(Pyridin-4-yl)-N-methylcyclopropanamine | Methyl substitution | Different substituent impacts |
| N-(3-Chlorophenyl)-cyclopropanamine | Chlorophenyl group | Variation in aromatic character |
This table highlights how this compound stands out due to its specific substituents and potential therapeutic roles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound. For instance:
- Neuroprotective Studies : Research has shown that related cyclopropanamine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies suggest that the compound could mitigate memory deficits associated with cerebral aging .
- Antiparkinsonian Effects : Some derivatives have demonstrated effectiveness in animal models for Parkinson's disease, indicating potential applications in treating motor function disorders .
- Analgesic Properties : Preliminary findings suggest that this compound might possess analgesic properties, which could be explored further for pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
